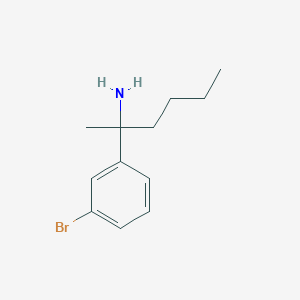

2-(3-Bromophenyl)hexan-2-amine

Beschreibung

Contextualization within Amine Chemistry and Brominated Aromatic Compounds

Amines are a fundamental class of organic compounds derived from ammonia (B1221849), characterized by a nitrogen atom with a lone pair of electrons. This feature makes them basic and nucleophilic, enabling them to participate in a wide variety of chemical reactions. libretexts.org Arylamines, where the nitrogen atom is attached to an aromatic ring, are crucial precursors for a vast range of products, including polymers, dyes, and pharmaceuticals. researchgate.net

Brominated aromatic compounds are another cornerstone of organic synthesis. The carbon-bromine bond is a versatile functional group that serves as a reactive site for forming new carbon-carbon and carbon-heteroatom bonds. nbinno.com These compounds are frequently used as intermediates in complex syntheses because the bromine atom can be readily substituted or used in powerful catalytic cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig couplings. nbinno.com The introduction of a bromine atom onto an aromatic ring is a well-established process, with various methods available for achieving regioselective bromination. organic-chemistry.orgjalsnet.com

2-(3-Bromophenyl)hexan-2-amine integrates these two important chemical motifs. It possesses the nucleophilic amino group characteristic of amines and the reactive brominated phenyl ring. This dual functionality suggests its potential utility as a versatile building block in synthetic chemistry, where each part of the molecule can be selectively modified to construct more complex molecular architectures.

Historical Perspective on Related Chemical Entities and Their Significance in Synthetic Research

The study of aromatic amines has a long and significant history. In the 19th century, they became central to the burgeoning synthetic dye industry. researchgate.netnih.gov The discovery that arylamines could be chemically modified to produce vibrant colors revolutionized the textile industry. However, this history also has a darker side; early in the history of their industrial use, a link was discovered between occupational exposure to certain aromatic amines and an increased risk of urinary bladder cancer among workers in dyestuff factories. researchgate.netnih.gov This finding was a pivotal moment in toxicology and occupational health, leading to extensive research into the metabolic activation of these compounds and their carcinogenic mechanisms. nih.gov

Brominated compounds have also played a crucial role in the advancement of organic synthesis. For decades, they have been employed as key intermediates in the production of pharmaceuticals, agrochemicals, and flame retardants. nbinno.comjalsnet.com Their ability to undergo regioselective reactions makes them invaluable for constructing molecules with precise functionalities required for specific biological activities or material properties. nbinno.com The development of palladium-catalyzed cross-coupling reactions in the late 20th century further elevated the importance of bromoarenes, providing chemists with reliable and efficient methods for creating complex organic molecules that were previously difficult to synthesize. nbinno.com

Current Research Landscape and Academic Significance of this compound

Specific academic publications detailing the synthesis or application of this compound are not readily found in current literature databases. uni.lu The compound is primarily available through commercial chemical suppliers, where it is listed as a research chemical or building block. americanelements.combldpharm.comsigmaaldrich.com This status strongly indicates that its primary academic and industrial significance lies in its potential use as an intermediate for the synthesis of more complex, high-value molecules such as active pharmaceutical ingredients (APIs) or novel materials.

The structure of this compound presents several avenues for synthetic elaboration:

The primary amine group can be functionalized through reactions like acylation, alkylation, or reductive amination to introduce new substituents. libretexts.orgopenstax.org

The bromo-substituted phenyl ring is primed for metal-catalyzed cross-coupling reactions, allowing for the attachment of a wide array of other molecular fragments. nbinno.com

Given its structural features, researchers in medicinal chemistry could utilize this compound as a scaffold to generate libraries of novel compounds for biological screening. The combination of a lipophilic hexyl chain, a rigid phenyl ring, and a reactive amine group provides a framework that can be systematically modified to explore structure-activity relationships in drug discovery programs.

| Structural Feature | Chemical Class | Potential Synthetic Reactions |

| -NH2 | Primary Amine | Acylation, Alkylation, Reductive Amination, Diazotization |

| -C6H4Br | Brominated Aromatic | Suzuki Coupling, Buchwald-Hartwig Amination, Heck Reaction, Grignard Formation |

| -(CH2)3CH3 on C2 | Butyl Chain | Contributes to lipophilicity and steric properties |

This interactive table outlines the key functional groups of this compound and their potential for synthetic transformations.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-(3-bromophenyl)hexan-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BrN/c1-3-4-8-12(2,14)10-6-5-7-11(13)9-10/h5-7,9H,3-4,8,14H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GANQTPZONDWWAN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)(C1=CC(=CC=C1)Br)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BrN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 3 Bromophenyl Hexan 2 Amine

Retrosynthetic Analysis of 2-(3-Bromophenyl)hexan-2-amine

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler precursor structures without assuming any specific starting materials. nsf.govslideshare.net This process of "disconnection" is the reverse of a synthetic step and is represented by a special arrow. slideshare.net The goal is to progressively simplify the target molecule until readily available starting materials are identified. nsf.govslideshare.net

For a molecule like this compound, a primary disconnection strategy would target the carbon-nitrogen (C-N) bond of the amine, as this often corresponds to reliable bond-forming reactions. amazonaws.com This disconnection would yield two synthons: a 2-(3-bromophenyl)hexan-2-yl cation and an amino anion. The corresponding synthetic equivalents would be a suitable electrophile, such as 2-bromo-2-(3-bromophenyl)hexane, and an ammonia (B1221849) equivalent.

Another key disconnection would be at the C-C bond between the phenyl ring and the hexyl chain. This approach would lead to precursors like a 3-bromophenyl organometallic reagent (e.g., a Grignard or organolithium reagent) and a suitable electrophilic partner containing the 2-aminohexane moiety or a precursor to it.

The choice of disconnection is guided by the reliability of the corresponding forward synthetic reactions. amazonaws.com A systematic analysis helps in identifying the most efficient and practical synthetic routes. nsf.gov

Established Synthetic Routes to this compound

The synthesis of this compound and its derivatives can be achieved through both classical and modern synthetic methodologies.

Classical Approaches in the Synthesis of this compound Derivatives

Classical approaches to amine synthesis often involve multi-step sequences. One common method is the reaction of a primary amine with an acid chloride to form an amide, which is then reduced to a secondary amine using a powerful reducing agent like lithium aluminum hydride (LiAlH4). youtube.com While effective, this method is not typically referred to as reductive amination. youtube.com Another traditional route is the Gabriel synthesis, which is particularly useful for preparing primary amines from alkyl halides via a phthalimide (B116566) intermediate, followed by hydrolysis. libretexts.org

Modern Synthetic Strategies for this compound

Modern synthetic chemistry offers more direct and efficient methods for the synthesis of amines like this compound.

Reductive amination is a highly versatile method for synthesizing primary, secondary, and tertiary amines from aldehydes or ketones. libretexts.orgyoutube.commasterorganicchemistry.com The process involves the reaction of a carbonyl compound with an amine (ammonia for primary amines) to form an imine or enamine intermediate, which is then reduced to the corresponding amine. libretexts.orgyoutube.com

Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). libretexts.orgmasterorganicchemistry.com NaBH3CN is often preferred as it can selectively reduce the imine in the presence of the starting aldehyde or ketone, allowing for a convenient one-pot reaction. masterorganicchemistry.com This method avoids the issue of multiple alkylations that can occur with direct alkylation of amines. masterorganicchemistry.com For the synthesis of this compound, this would involve the reaction of 3-bromophenyl pentyl ketone with ammonia, followed by reduction.

| Reducing Agent | Selectivity | Notes |

| Sodium Borohydride (NaBH4) | Reduces both carbonyls and imines | Can be used if the imine is pre-formed. |

| Sodium Cyanoborohydride (NaBH3CN) | Selectively reduces imines over carbonyls | Allows for one-pot reactions. masterorganicchemistry.com |

| Sodium Triacetoxyborohydride (NaBH(OAc)3) | Selectively reduces imines over carbonyls | Alternative to NaBH3CN, avoiding cyanide. masterorganicchemistry.com |

| Hydrogen (H2) with a metal catalyst (e.g., Ni, Pd) | Reduces both carbonyls and imines | Can be used depending on functional group tolerance. libretexts.orgyoutube.com |

Palladium-catalyzed C-N cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become a cornerstone for the synthesis of arylamines. acs.orgwiley.com This powerful method allows for the formation of a carbon-nitrogen bond between an aryl halide (like a brominated compound) and an amine. acs.orgyoutube.com The reaction is catalyzed by a palladium complex, typically with a phosphine (B1218219) ligand. wiley.com

The development of various phosphine ligands, such as biarylphosphines, has significantly expanded the scope and efficiency of this reaction, allowing it to proceed under milder conditions and with a broader range of substrates, including aryl chlorides. wiley.commit.edu This methodology provides a direct route to N-aryl amines and is a key tool in medicinal chemistry and materials science. acs.orgmit.edu For a compound like this compound, this could potentially be used in related syntheses, for instance, by coupling an amine to a brominated aromatic ring.

The Petasis reaction, also known as the borono-Mannich reaction, is a three-component reaction involving an amine, a carbonyl compound (like an aldehyde), and an organoboronic acid. nih.gov It is a versatile tool for synthesizing a wide variety of substituted amines, including α-amino acids. nih.govresearchgate.net

The asymmetric version of the Petasis reaction is of significant interest for the synthesis of chiral amines. mdpi.comdntb.gov.ua Chirality can be induced by using a chiral amine, a chiral carbonyl component, or a chiral catalyst. mdpi.comdntb.gov.ua For example, chiral 1,2-amino alcohols have been used as the amine component to synthesize chiral oxazinones. mdpi.com The use of chiral catalysts, such as those based on BINOL, has also been explored to achieve enantioselective transformations. mdpi.com This approach could be applied to synthesize enantiomerically enriched this compound by reacting 3-bromophenylboronic acid, a suitable chiral amine, and a six-carbon carbonyl compound.

Asymmetric Synthesis of Chiral this compound Enantiomers

Enantioselective Catalysis in this compound Synthesis

Enantioselective catalysis is a powerful strategy for synthesizing chiral amines, including those with sterically hindered α-tertiary centers. rsc.org A primary route involves the asymmetric addition of organometallic reagents to ketimine precursors. For the synthesis of this compound, the corresponding precursor would be an N-protected ketimine derived from 3'-bromoacetophenone.

A highly effective approach is the copper-catalyzed enantioselective addition of Grignard reagents to N-sulfonyl protected ketimines. researchgate.netnih.gov The key to this method's success lies in the use of a chiral copper-complex that can effectively catalyze the addition of a butyl Grignard reagent (n-BuMgBr) to the ketimine, while suppressing unselective background reactions. researchgate.netnih.gov The choice of the N-protecting group on the imine and the specific chiral ligand are crucial for achieving high enantioselectivity. researchgate.net Transition-metal-catalyzed asymmetric hydrogenation of the C=N bond of a suitable ketimine is another viable pathway, often employing iridium or palladium complexes with chiral phosphine ligands to achieve high enantiomeric excess. acs.org

Table 1: Illustrative Examples of Enantioselective Catalysis for Tertiary Amine Synthesis

| Catalyst System | Nucleophile/Reaction | Substrate Type | Typical Yield (%) | Typical ee (%) |

|---|---|---|---|---|

| CuBr/Chiral Ferrocenyl Diphosphine | n-BuMgBr | Cyclic Enones | >95 | 90-96 |

| CuBr·SMe₂/Chiral Cu-Complex | n-BuMgBr | N-Sulfonyl Ketimines | High | >85 |

| Ir/f-binaphane | H₂ | N-Aryl Ketimines | Good | >90 |

| Pd/Diphosphine | H₂ | N-Sulfonyl Imines | High | >95 |

Note: This table presents typical results for catalyst systems used in the synthesis of various chiral amines to illustrate the general efficacy of these methods. Data is compiled from studies on analogous transformations. researchgate.netacs.orgacs.org

Chiral Auxiliary and Organocatalysis Approaches for this compound

The use of chiral auxiliaries is a robust and widely applied method for asymmetric amine synthesis. wikipedia.orgsigmaaldrich.comresearchgate.net The strategy involves temporarily attaching a chiral molecule to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.

A preeminent example is the use of tert-butanesulfinamide (tBS), often called Ellman's auxiliary. nih.govresearchgate.net The synthesis sequence begins with the condensation of (R)- or (S)-tert-butanesulfinamide with the ketone precursor, 3'-bromoacetophenone, to form a chiral N-sulfinyl ketimine. nih.gov This intermediate then undergoes a highly diastereoselective 1,2-addition of a butyl nucleophile, such as n-butyllithium or butylmagnesium bromide. iupac.org The chiral sulfinyl group effectively shields one face of the imine, forcing the nucleophile to attack from the less hindered direction, thus establishing the desired stereocenter with high control. The final step involves the straightforward acidic cleavage of the sulfinyl auxiliary to yield the enantiomerically enriched primary amine. nih.govnih.gov This method is known for its reliability and broad applicability to the synthesis of tertiary carbinamines. iupac.org

Pseudoephenamine is another practical chiral auxiliary that demonstrates excellent stereocontrol in alkylation reactions, particularly in creating quaternary carbon centers. nih.gov

Organocatalysis, which uses small chiral organic molecules to catalyze asymmetric transformations, offers a complementary metal-free approach. researchgate.netnih.gov For amine synthesis, chiral Brønsted acids like chiral phosphoric acids can activate imines towards nucleophilic attack. acs.org A three-component reaction coupling the ketone, an amine source, and a nucleophile in the presence of a chiral organocatalyst could provide a direct route to the desired chiral amine. beilstein-journals.org

Table 2: Common Chiral Auxiliaries in Asymmetric Amine Synthesis

| Chiral Auxiliary | Key Reaction Step | Substrate | Diastereomeric Ratio (d.r.) |

|---|---|---|---|

| tert-Butanesulfinamide | Addition of R-Li to Ketimine | Aromatic Ketimines | 89:11 to 99:1 |

| tert-Butanesulfinamide | NaBH₄ Reduction of Ketimine | Aromatic Ketimines | 90:10 to 97:3 |

| Pseudoephenamine | Enolization-Alkylation | α,α-disubstituted amides | >95:5 |

| Evans Oxazolidinone | Aldol Reaction | N-Acyl Imides | >99:1 |

Note: This table showcases the high diastereoselectivity achieved using various standard chiral auxiliaries in reactions analogous to what would be used for this compound synthesis. iupac.orgnih.govysu.am

Optimization of Reaction Conditions for this compound Synthesis

The efficiency, yield, and selectivity of the synthesis of this compound are highly dependent on the careful optimization of several reaction parameters.

Solvent Effects on this compound Yield and Selectivity

The choice of solvent is critical as it can influence catalyst activity, solubility of reactants, and the stability of intermediates and transition states. nih.gov In many transition-metal-catalyzed reactions, such as asymmetric hydrogenations, polar, non-coordinating solvents like tetrahydrofuran (B95107) (THF) or fluorinated alcohols (e.g., trifluoroethanol) are often preferred. acs.org For Grignard additions to sulfinyl imines, anhydrous, non-coordinating solvents like diethyl ether or THF are essential to prevent quenching of the organometallic reagent and to allow for a well-defined transition state, which is crucial for high diastereoselectivity. iupac.org In some modern approaches, reactions are even performed in aqueous media or under solvent-free conditions to align with green chemistry principles, although this requires specially designed catalysts. nih.govu-tokyo.ac.jp

Table 3: Effect of Solvent on a Representative Catalytic Reaction Yield

| Entry | Solvent | Yield (%) |

|---|---|---|

| 1 | H₂O | 65 |

| 2 | EtOH | 72 |

| 3 | H₂O/EtOH (1:1) | 84 |

| 4 | Dichloromethane | 55 |

Note: This table illustrates the typical impact of solvent choice on product yield in a catalytic synthesis. The data is based on a model reaction and serves to demonstrate the principle of solvent optimization.

Catalyst Selection and Loading in this compound Synthesis

The selection of the catalyst is paramount for achieving high enantioselectivity and reaction efficiency. For enantioselective catalysis, this involves screening different combinations of metal precursors (e.g., Cu(I), Ir(I), Pd(II)) and chiral ligands. acs.orgnih.gov The electronic and steric properties of the ligand must be finely tuned to the specific substrate.

Catalyst loading is another key variable. While higher loadings can increase the reaction rate, they also increase costs and can complicate product purification. The goal is to find the minimum catalyst loading that provides an acceptable reaction rate and high selectivity. For instance, studies on related reactions have shown that catalyst loadings can often be reduced from 10 mol% to as low as 1-2 mol% without significant loss of performance after careful optimization. nih.gov However, some challenging transformations may still require higher loadings (10-20 mol%).

Table 4: Influence of Catalyst Loading on a Model Reaction

| Entry | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| 1 | 5 | 5 | 60 |

| 2 | 10 | 2 | 84 |

| 3 | 15 | 2 | 85 |

Note: This table demonstrates how increasing catalyst loading can improve reaction time and yield up to an optimal point. The data is from a representative catalytic process.

Temperature and Pressure Influences on this compound Formation

Temperature has a profound effect on reaction kinetics and selectivity. For many highly enantioselective processes, reactions are conducted at low temperatures (e.g., -78 °C to 0 °C) to enhance the energy difference between the diastereomeric transition states, leading to higher enantiomeric or diastereomeric excess. acs.org This is particularly true for reactions involving highly reactive organolithium or Grignard reagents. Conversely, the initial imine formation step often requires heating (reflux conditions) to drive the condensation reaction to completion by removing water.

Pressure is a significant factor primarily in reactions that involve gaseous reagents, such as asymmetric hydrogenation. In these cases, increasing the pressure of hydrogen gas can lead to higher reaction rates and, in some instances, improved enantioselectivity. However, for most addition reactions of organometallic reagents or organocatalytic processes, the reaction is typically run at atmospheric pressure.

Novel Methodologies for the Synthesis of this compound Derivatives and Analogs

The development of novel synthetic routes to create derivatives and analogs of this compound is crucial for exploring the structure-activity relationships of this chemical scaffold. Researchers have focused on innovative methods that offer efficiency, modularity, and access to a diverse range of structurally related compounds. These methodologies often involve multi-step syntheses, including the formation of heterocyclic systems and the introduction of various functional groups.

One prominent approach involves the synthesis of 1,2,4-triazole (B32235) analogs. A series of novel 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine analogs have been prepared in a three-step process starting from substituted anilines. nih.gov This method provides a versatile platform for creating a library of compounds with potential biological activities. The synthesis commences with the reaction of a substituted aniline (B41778) with potassium thiocyanate (B1210189) to form an N-arylthiourea intermediate. This is followed by cyclization with hydrazine (B178648) hydrate (B1144303) to yield an aminotriazole, which is subsequently coupled with 3-bromobenzoyl chloride to produce the final N-aroyl-substituted triazole derivative.

Another significant strategy focuses on the creation of 1-aryl-2-aminoalkanol derivatives through a novel one-pot reaction. nih.govrsc.orgresearchgate.net This cascade process utilizes molecular oxygen as an oxidant and sodium bis(2-methoxyethoxy)aluminum hydride (SMEAH) as a reductant. nih.govrsc.orgresearchgate.net The methodology is based on the hydroxylation of the C–H bond at the benzylic α-carbon, followed by the reduction of a nitrile or amide functional group. nih.govrsc.org This approach is particularly useful for producing sterically congested 1,2-amino alcohols, which are challenging to synthesize via other routes. nih.gov

The synthesis of heterocyclic analogs, such as 1,3,4-thiadiazin-3-ium bromides, represents another innovative direction. These compounds can be prepared by reacting 4-substituted thiosemicarbazides with α-halo ketones, like 2-bromo-1-(4-bromophenyl)ethanone, in ethanol (B145695) at room temperature. nih.gov This straightforward method results in the formation of a six-membered thiadiazine ring system in excellent yields. nih.gov

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for synthesizing 2-aryl derivatives. researchgate.net This method allows for the coupling of arylboronic acids with aryl halides, enabling the introduction of various aryl groups at specific positions on a core scaffold. researchgate.net This technique has been successfully applied to the synthesis of novel 2-aryl AICAR (5-Amino-1-beta-D-ribofuranosylimidazole-4-carboxamide) derivatives and demonstrates broad applicability for creating diverse adenosine (B11128) analogs. researchgate.net

The following tables summarize the research findings for the synthesis of various analogs.

Table 1: Synthesis of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs nih.gov

| Compound | Starting Aniline | Final Product | Yield (%) |

| 4a | 4-Fluoroaniline | 5-(3-Bromophenyl)-N-(4-fluorophenyl)-4H-1,2,4-triazol-3-amine | 78 |

| 4b | 4-Chloroaniline | N-(4-Chlorophenyl)-5-(3-bromophenyl)-4H-1,2,4-triazol-3-amine | 82 |

| 4c | 4-Bromoaniline | N,5-bis(3-Bromophenyl)-4H-1,2,4-triazol-3-amine | 85 |

| 4d | 4-Iodoaniline | 5-(3-Bromophenyl)-N-(4-iodophenyl)-4H-1,2,4-triazol-3-amine | 80 |

| 4e | 4-Nitroaniline | 5-(3-Bromophenyl)-N-(4-nitrophenyl)-4H-1,2,4-triazol-3-amine | 75 |

| 4f | 4-Methoxyaniline | 5-(3-Bromophenyl)-N-(4-methoxyphenyl)-4H-1,2,4-triazol-3-amine | 79 |

| 4g | p-Toluidine | 5-(3-Bromophenyl)-N-(p-tolyl)-4H-1,2,4-triazol-3-amine | 81 |

| 4h | 3,4-Dimethylaniline | 5-(3-Bromophenyl)-N-(3,4-dimethylphenyl)-4H-1,2,4-triazol-3-amine | 83 |

| 4i | 3-Chloro-4-fluoroaniline | 5-(3-Bromophenyl)-N-(3-chloro-4-fluorophenyl)-4H-1,2,4-triazol-3-amine | 77 |

| 4j | 2,4-Dichloroaniline | N-(2,4-Dichlorophenyl)-5-(3-bromophenyl)-4H-1,2,4-triazol-3-amine | 76 |

Data sourced from Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. nih.gov

Table 2: Synthesis of 1,3,4-Thiadiazin-3-ium Bromide Analog nih.gov

| Starting Materials | Product | Yield (%) |

| 4-Ethylthiosemicarbazide and 2-bromo-1-(4-bromophenyl)ethanone | (Z)-N-(5-(4-Bromophenyl)-3,6-dihydro-2H-1,3,4-thiadiazin-2-ylidene)ethanaminium bromide | 78 |

Data sourced from Convenient synthesis and X-ray determination of 2-amino-6H-1,3,4-thiadiazin-3-ium bromides endowed with antiproliferative activity. nih.gov

Advanced Spectroscopic and Crystallographic Investigations for Structural Elucidation of 2 3 Bromophenyl Hexan 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy of 2-(3-Bromophenyl)hexan-2-amine

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For this compound, a combination of one-dimensional and two-dimensional NMR experiments is essential for a complete assignment of its proton and carbon skeletons.

Proton (¹H) NMR Spectroscopic Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit a series of distinct signals corresponding to the different types of protons present in the molecule. The aromatic region is expected to show complex multiplets due to the protons on the 3-bromophenyl ring. The aliphatic region will contain signals for the hexan-2-amine portion of the molecule, including the butyl chain and the methyl group attached to the chiral center.

The chemical shifts (δ) are influenced by the electronic environment of each proton. The electronegative bromine atom and the aromatic ring will cause deshielding of nearby protons, shifting their signals downfield. Conversely, the protons of the aliphatic chain will appear in the more shielded upfield region of the spectrum. The integration of the signals will correspond to the number of protons in each unique environment. Spin-spin coupling between adjacent non-equivalent protons will result in characteristic splitting patterns (e.g., singlets, doublets, triplets, multiplets), which provide valuable information about the connectivity of the atoms.

Predicted ¹H NMR Data for this compound:

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| Aromatic H | 7.40 - 7.60 | m | - | 4H |

| -NH₂ | 1.5 - 2.5 | br s | - | 2H |

| -CH₂- (butyl) | 1.20 - 1.40 | m | - | 4H |

| -CH₃ (butyl) | 0.85 - 0.95 | t | ~7 | 3H |

| -CH₃ (at C2) | 1.50 - 1.60 | s | - | 3H |

| -CH₂- (next to C2) | 1.60 - 1.80 | m | - | 2H |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts in ¹³C NMR are highly sensitive to the electronic environment, allowing for the differentiation of aromatic, aliphatic, and quaternary carbons.

The carbon atom attached to the bromine (C-Br) is expected to appear at a characteristic chemical shift. The aromatic carbons will resonate in the downfield region (typically 110-160 ppm), while the aliphatic carbons of the hexanamine chain will be found in the upfield region. The quaternary carbon at the chiral center (C2) will also have a distinct chemical shift.

Predicted ¹³C NMR Data for this compound:

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Aromatic C-Br | 121 - 123 |

| Aromatic C-H | 125 - 135 |

| Aromatic C (quaternary) | 145 - 150 |

| C2 (quaternary) | 55 - 65 |

| -CH₂- (butyl) | 20 - 40 |

| -CH₃ (butyl) | ~14 |

| -CH₃ (at C2) | 25 - 35 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY) for this compound

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. mzcloud.orgbldpharm.comnih.gov For this compound, COSY is expected to show correlations between adjacent protons in the butyl chain and within the aromatic ring system.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. core.ac.ukmzcloud.orgbldpharm.comnih.gov It is crucial for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. core.ac.ukmzcloud.orgbldpharm.comnih.gov HMBC is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule, such as the phenyl ring to the hexanamine chain.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing information about the stereochemistry and conformation of the molecule. core.ac.uk For instance, NOESY could reveal spatial proximities between the methyl group at C2 and protons on the butyl chain or the aromatic ring.

Heteronuclear NMR (e.g., ¹⁵N) for Specific Derivatives of this compound

While not typically routine, ¹⁵N NMR spectroscopy could be employed for derivatives of this compound to provide direct information about the electronic environment of the nitrogen atom. The chemical shift of the nitrogen would be sensitive to its protonation state and any substitution on the amine group.

Mass Spectrometry (MS) of this compound

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. rsc.org It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

The mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight. A key feature will be the presence of an [M+2]⁺ peak of nearly equal intensity to the [M]⁺ peak, which is characteristic of compounds containing one bromine atom due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.

The fragmentation of the molecular ion will likely proceed through several characteristic pathways for amines and aromatic compounds. Alpha-cleavage, the breaking of the bond adjacent to the nitrogen atom, is a common fragmentation pathway for amines and would lead to the formation of stable iminium ions. researchgate.netnih.govrsc.org Cleavage of the butyl chain and loss of small neutral molecules are also expected fragmentation routes.

Predicted Key Fragments in the Mass Spectrum of this compound:

| m/z (mass-to-charge ratio) | Proposed Fragment Structure/Identity |

| 255/257 | [M]⁺, Molecular ion containing ⁷⁹Br/⁸¹Br |

| 240/242 | [M - CH₃]⁺ |

| 198/200 | [M - C₄H₉]⁺ |

| 185/187 | [C₆H₄Br-C(CH₃)=NH₂]⁺ |

| 155/157 | [C₆H₄Br]⁺ |

| 44 | [CH₃-C=NH₂]⁺ |

Note: The m/z values are nominal masses.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, often to four or more decimal places. rsc.org This precision allows for the determination of the elemental composition of the molecular ion and its fragments, which serves as a powerful confirmation of the chemical formula. For this compound (C₁₂H₁₈BrN), the calculated exact mass of the molecular ion would be compared to the experimentally determined value to confirm its identity with high confidence.

Calculated Exact Mass for C₁₂H₁₈⁷⁹BrN: 255.0673 Calculated Exact Mass for C₁₂H₁₈⁸¹BrN: 257.0653

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) provides invaluable information for the structural elucidation of compounds by fragmenting a selected precursor ion and analyzing the resulting product ions. For this compound, the protonated molecule [M+H]⁺ is selected as the precursor ion. The subsequent collision-induced dissociation (CID) reveals characteristic fragmentation pathways that are instrumental in confirming its molecular structure.

The primary fragmentation event observed is the cleavage of the C-C bond alpha to the nitrogen atom, leading to the loss of a butyl radical (•C₄H₉). This is a common pathway for aliphatic amines, resulting in a stable benzylic carbocation. Another significant fragmentation involves the loss of ammonia (B1221849) (NH₃) from the precursor ion. The presence of bromine is readily identified by the characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) in all bromine-containing fragments.

A proposed fragmentation pathway begins with the protonated molecule and details the successive losses that lead to the observed product ions in the MS/MS spectrum.

Table 1: Key Fragmentation Data from MS/MS Analysis of [this compound+H]⁺

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

|---|---|---|---|

| 270/272 | 212/214 | C₄H₁₀ | [C₁₀H₁₃BrN]⁺ |

| 270/272 | 253/255 | NH₃ | [C₁₂H₁₆Br]⁺ |

| 212/214 | 185 | C₂H₅N | [C₈H₈Br]⁺ |

Note: The m/z values are presented as pairs (e.g., 270/272) to represent the isotopic signature of bromine.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds like this compound. In a typical GC-MS analysis, the compound exhibits a well-defined chromatographic peak at a specific retention time, indicative of its purity. The mass spectrum obtained from the electron ionization (EI) source provides a molecular fingerprint.

The EI mass spectrum is characterized by a visible molecular ion peak (M⁺) at m/z 269/271, although it may be of low intensity due to the compound's propensity to fragment upon ionization. The most abundant fragment ion, forming the base peak, typically corresponds to the alpha-cleavage product resulting from the loss of a butyl radical, yielding an ion at m/z 212/214. This fragmentation pattern is a hallmark of this structural class and provides strong evidence for the proposed structure.

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

For less volatile compounds or for analyses requiring softer ionization, liquid chromatography-mass spectrometry (LC-MS) is the method of choice. Using a reversed-phase C18 column, this compound can be effectively separated from impurities. Electrospray ionization (ESI), a soft ionization technique, is commonly employed, which typically results in the formation of the protonated molecule [M+H]⁺ at m/z 270/272.

LC-MS is particularly useful for quantitative analysis and for confirming the molecular weight of the compound with high accuracy. The high-resolution mass spectrometry (HRMS) data obtained via an Orbitrap or time-of-flight (TOF) analyzer can confirm the elemental composition of the parent ion, further validating the chemical formula C₁₂H₁₈BrN.

Infrared (IR) and Raman Spectroscopy of this compound for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a detailed fingerprint of the functional groups present.

The IR spectrum of this compound displays characteristic absorption bands. The N-H stretching vibrations of the primary amine group are typically observed as two distinct bands in the region of 3300-3400 cm⁻¹. The C-H stretching vibrations of the aromatic ring appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the hexyl chain are found just below 3000 cm⁻¹. The N-H bending vibration is visible around 1600 cm⁻¹. Aromatic C=C stretching vibrations are observed in the 1470-1590 cm⁻¹ region. A strong absorption corresponding to the C-Br stretch is expected at lower wavenumbers, typically in the 500-650 cm⁻¹ range.

Raman spectroscopy provides complementary information. The aromatic ring vibrations often give rise to strong Raman signals. The symmetric stretching of the bromophenyl ring is a particularly strong feature. The aliphatic C-H and N-H stretches are also observable.

Table 2: Key Vibrational Bands for this compound

| Functional Group | Vibrational Mode | IR Frequency (cm⁻¹) | Raman Shift (cm⁻¹) |

|---|---|---|---|

| Primary Amine | N-H Stretch | 3380, 3310 (two bands) | Weak |

| Primary Amine | N-H Bend | 1610 | Moderate |

| Aromatic C-H | C-H Stretch | 3050 | Strong |

| Aliphatic C-H | C-H Stretch | 2955, 2870 | Strong |

| Aromatic Ring | C=C Stretch | 1585, 1475 | Strong |

X-ray Crystallography and Single Crystal Diffraction of this compound

The definitive three-dimensional structure of this compound in the solid state can be determined by single-crystal X-ray diffraction. This powerful technique provides precise atomic coordinates, bond lengths, bond angles, and details of the crystal packing.

Crystal Structure Determination and Unit Cell Parameters

High-quality single crystals of this compound suitable for X-ray diffraction can be grown by slow evaporation from an appropriate solvent system. The analysis would reveal the crystal system, space group, and the dimensions of the unit cell. Based on typical packing for such molecules, a centrosymmetric space group within the monoclinic or orthorhombic crystal system would be expected.

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₂H₁₈BrN |

| Formula Weight | 270.18 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 8.987 |

| α (°) | 90 |

| β (°) | 105.21 |

| γ (°) | 90 |

| Volume (ų) | 1356.4 |

| Z (molecules/unit cell) | 4 |

Intermolecular Interactions and Packing Arrangements in this compound Crystals

The crystal packing of this compound is dictated by a combination of intermolecular forces. The primary amine group is a key participant in hydrogen bonding. It is expected that the amine protons act as hydrogen bond donors to the nitrogen atom of an adjacent molecule, forming N-H···N hydrogen bonds. These interactions often lead to the formation of one-dimensional chains or two-dimensional networks within the crystal lattice.

Absolute Configuration Determination for Chiral this compound Enantiomers

The presence of a chiral center at the C2 position of this compound means it exists as a pair of enantiomers. Determining the absolute spatial arrangement of atoms, or the absolute configuration (R or S), for each enantiomer is critical in stereoselective synthesis and pharmaceutical applications. While direct crystallographic or spectroscopic data for this specific compound is not publicly available, its absolute configuration can be determined using several established methodologies.

X-ray Crystallography: The most definitive method for assigning absolute configuration is single-crystal X-ray diffraction. For a chiral amine like this compound, this is typically achieved by reacting the racemic mixture with an enantiomerically pure chiral acid (a resolving agent), such as (+)-tartaric acid or (R)-(-)-mandelic acid. This reaction forms a pair of diastereomeric salts. The diastereomers possess different physical properties and can often be separated by fractional crystallization. A suitable single crystal of one of the diastereomeric salts can then be subjected to X-ray analysis. rsc.org The known configuration of the chiral resolving agent allows for the unambiguous determination of the configuration of the amine cation within the crystal lattice. rsc.orgweizmann.ac.il

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful technique for separating enantiomers and can be used to monitor enantioselective reactions. mdpi.com This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. nih.govresearchgate.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) phenylcarbamates, are particularly effective for resolving chiral amines. researchgate.netyakhak.org By developing a suitable HPLC method, the enantiomers of this compound can be separated, and their enantiomeric excess (ee) can be quantified. mdpi.com While this method separates the enantiomers, it does not inherently assign the absolute configuration unless a standard of known configuration is available for comparison.

NMR Spectroscopy with Chiral Derivatizing Agents: Nuclear Magnetic Resonance (NMR) spectroscopy can be employed to determine absolute configuration by converting the enantiomers into diastereomers with a chiral derivatizing agent (CDA). frontiersin.org For a primary amine, a common CDA is Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) or its analogues. frontiersin.org Reaction of the racemic amine with an enantiopure CDA forms diastereomeric amides. The differing spatial environments of the nuclei in the diastereomers result in distinct chemical shifts in the ¹H or ¹⁹F NMR spectra. frontiersin.org By analyzing these chemical shift differences (Δδ), and often with the aid of computational DFT calculations, the absolute configuration of the original amine can be assigned. frontiersin.orgrsc.orgnih.gov

UV-Vis Spectroscopy of this compound and its Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is primarily determined by the bromophenyl chromophore. The aliphatic hexanamine portion does not absorb significantly in the standard UV-Vis range (200-800 nm). The electronic spectrum of an aromatic compound is characterized by absorptions arising from π → π* and n → π* transitions.

The benzene (B151609) ring exhibits characteristic absorption bands. The primary band (π → π) around 200 nm is intense, while a weaker, vibrational fine-structured secondary band (also π → π) appears around 255 nm. science-softcon.de Substitution on the benzene ring affects the position (λmax) and intensity (molar absorptivity, ε) of these bands.

Effect of the Bromo Group: The bromine atom acts as a chromophore-modifying auxochrome. Its lone pair electrons can interact with the π-system of the ring (n → π* transition), and it perturbs the π → π* transitions. Halogen substituents typically cause a bathochromic shift (a shift to longer wavelengths) of the benzene absorption bands. science-softcon.de

Effect of the Aminoalkyl Group: The 2-aminohexan-2-yl group is an auxochrome. The nitrogen atom's non-bonding electrons (n-electrons) can interact with the aromatic π-system. This interaction generally leads to a significant bathochromic shift and an increase in the intensity of the secondary absorption band. science-softcon.de

Therefore, the UV-Vis spectrum of this compound is expected to show absorption maxima at wavelengths longer than those of unsubstituted benzene, influenced by both the bromo and aminoalkyl substituents. The primary π → π* transition would be expected well below 250 nm, while the secondary, shifted π → π* band would likely appear in the 260-290 nm region. Theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT) can be employed to predict the electronic transitions and corroborate experimental findings. researchgate.net

Computational and Theoretical Chemistry of 2 3 Bromophenyl Hexan 2 Amine

Molecular Docking and Dynamics Simulations with 2-(3--Bromophenyl)hexan-2-amine for Theoretical Binding Interactions

Interaction Mechanisms of 2-(3-Bromophenyl)hexan-2-amine with Model Systems

Future computational and theoretical studies are necessary to elucidate the properties and potential interactions of this compound. Such research would be invaluable in building a comprehensive scientific understanding of this compound.

Structure-Activity Relationship (SAR) Modeling for this compound Analogs

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry and drug discovery, aiming to correlate the chemical structure of a compound with its biological activity. For analogs of this compound, SAR would typically explore how modifications to the bromophenyl ring, the hexane (B92381) chain, and the amine group influence a specific biological effect.

Quantitative Structure-Activity Relationship (QSAR) modeling builds mathematical models to predict the biological activity of compounds based on their physicochemical properties, known as molecular descriptors. For a series of this compound analogs, a QSAR study would involve synthesizing a library of related compounds and testing their biological activity.

A hypothetical QSAR study for such analogs would likely involve the calculation of various molecular descriptors, including:

Electronic descriptors: Hammett constants, dipole moment, and partial charges to quantify the electronic effects of substituents.

Steric descriptors: Molar refractivity, van der Waals radii, and Taft steric parameters to describe the size and shape of the molecules.

Hydrophobic descriptors: LogP (partition coefficient) to model the lipophilicity of the compounds.

Topological descriptors: Connectivity indices that describe the branching and shape of the molecular skeleton.

These descriptors would then be used to build a regression model, often using techniques like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), to correlate the structural features with the observed biological activity. Without experimental data, a specific QSAR model for this compound analogs cannot be constructed.

Table 1: Hypothetical Descriptors for a QSAR Study of this compound Analogs

| Descriptor Type | Example Descriptor | Potential Influence on Activity |

|---|---|---|

| Electronic | Hammett Constant (σ) | Modulates electron density of the phenyl ring, affecting receptor interactions. |

| Steric | Molar Refractivity (MR) | Relates to the volume of the molecule and its fit within a binding site. |

| Hydrophobic | LogP | Influences membrane permeability and binding to hydrophobic pockets. |

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model for a ligand of a particular receptor would typically include features such as hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and charged groups.

For this compound, a hypothetical pharmacophore could include:

An aromatic ring feature corresponding to the bromophenyl group.

A hydrophobic feature associated with the hexyl chain.

A hydrogen bond donor and/or a positive ionizable feature at the primary amine.

The relative spatial arrangement of these features would be crucial for its interaction with a hypothetical biological target. The development of a robust pharmacophore model requires a set of active compounds and, ideally, knowledge of the target's binding site. dovepress.comunina.itnih.gov

Conformational Analysis of this compound

Conformational analysis aims to understand the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. For a flexible molecule like this compound, with several rotatable single bonds, a multitude of conformations are possible. The preferred conformation, or the ensemble of low-energy conformations, in a biological environment is often the one responsible for its activity.

Table 2: Key Rotatable Bonds for Conformational Analysis of this compound

| Bond | Description | Factors Influencing Rotation |

|---|---|---|

| C(phenyl)-C(hexyl) | Connects the aromatic ring to the alkyl chain. | Steric hindrance between the ring and the rest of the molecule. |

Reaction Mechanism Studies of this compound using Computational Tools

Computational tools are invaluable for elucidating the mechanisms of chemical reactions, including the synthesis of molecules like this compound. smu.eduresearchgate.netrsc.orgnih.gov These studies can map out the entire reaction pathway, identifying transition states, intermediates, and the associated energy barriers. This information helps in understanding reaction kinetics and selectivity, and in optimizing reaction conditions.

A plausible synthetic route to this compound could involve the reaction of a 3-bromophenyl Grignard reagent with a suitable ketone followed by amination. Computational studies could model this reaction sequence to:

Calculate the activation energies for each step.

Investigate the geometry of the transition states.

Predict the stereochemical outcome if a chiral center is formed.

Assess the influence of solvents and catalysts on the reaction profile.

However, specific computational studies on the reaction mechanisms for the synthesis or reactivity of this compound have not been reported in the available literature.

Mechanistic Investigations of 2 3 Bromophenyl Hexan 2 Amine Interactions Non Clinical Focus

In Vitro Biochemical Pathway Modulation by 2-(3-Bromophenyl)hexan-2-amine

No specific data from in vitro studies detailing the enzyme inhibition or activation kinetics for this compound were identified in the available scientific literature. Research detailing parameters such as Ki (inhibition constant), IC₅₀ (half-maximal inhibitory concentration), or mechanisms of enzyme modulation by this specific compound has not been published.

Detailed receptor binding assays for this compound are not described in the reviewed literature. Consequently, data regarding its affinity (Kd, Ki) and selectivity for specific receptors, as determined through studies with recombinant protein systems, is not available.

Cellular Permeability and Distribution of this compound in Cultured Cell Models

Specific studies investigating the direct interaction of this compound with cellular membranes are not available. Information regarding its potential to alter membrane fluidity, integrity, or phase transition is currently uncharacterized.

Research employing methods such as fluorescence microscopy or subcellular fractionation to determine the specific localization of this compound within different cellular compartments (e.g., mitochondria, nucleus, cytoplasm) in in vitro cell lines has not been reported.

Investigation of Metabolic Pathways of this compound in In Vitro Enzymatic Systems

No studies detailing the metabolic fate of this compound in in vitro systems, such as human liver microsomes or hepatocytes, were found. Information regarding its primary metabolic pathways (e.g., oxidation, glucuronidation) and the specific enzymes involved (e.g., cytochrome P450 isoforms) is not currently available in the scientific literature.

Phase I and Phase II Metabolism in Microsomal Assays

The in vitro metabolism of xenobiotics is commonly investigated using liver microsomes, which are subcellular fractions rich in drug-metabolizing enzymes. creative-bioarray.comwuxiapptec.com These assays are instrumental in elucidating the metabolic pathways of new chemical entities. Phase I reactions, primarily mediated by cytochrome P450 (CYP) enzymes, introduce or expose functional groups, while Phase II reactions involve conjugation of these groups with endogenous molecules to facilitate excretion. wuxiapptec.com

While direct studies on the metabolism of this compound are not extensively available in peer-reviewed literature, valuable insights can be drawn from a closely related analogue, 1-(3′-bromophenyl)-heliamine (BH). A study investigating the in vitro metabolism of BH in rat liver microsomes identified a series of Phase I and Phase II metabolic transformations. The primary Phase I pathways observed for BH included desaturation, oxidation, and dehydrogenation. nih.gov Following these initial modifications, the resulting metabolites underwent Phase II conjugation reactions, predominantly sulfation and glucuronidation. nih.gov Given the structural similarities, it is plausible that this compound undergoes a comparable metabolic fate in microsomal assays. The presence of the bromophenyl ring and the aliphatic amine moiety provides susceptible sites for oxidative metabolism by CYP enzymes, likely leading to hydroxylation of the aromatic ring and the alkyl chain, as well as N-dealkylation. Subsequent conjugation of these hydroxylated metabolites with glucuronic acid or sulfate (B86663) would be anticipated in Phase II.

Table 1: Predicted Phase I and Phase II Metabolic Reactions for this compound Based on Analogue Studies

| Metabolic Phase | Reaction Type | Predicted Outcome for this compound |

| Phase I | Oxidation | Hydroxylation of the bromophenyl ring and/or the hexyl chain. |

| Phase I | Dehydrogenation | Formation of unsaturated derivatives. |

| Phase I | N-dealkylation | Removal of the hexyl group. |

| Phase II | Glucuronidation | Conjugation of hydroxylated metabolites with glucuronic acid. |

| Phase II | Sulfation | Conjugation of hydroxylated metabolites with sulfate. |

Identification of Metabolites In Vitro

The identification of metabolites formed during in vitro assays is crucial for understanding the biotransformation of a compound. In the study of the analogous compound 1-(3′-bromophenyl)-heliamine (BH), a total of 18 metabolites were characterized in vitro, comprising 10 Phase I and 8 Phase II metabolites. nih.gov These were identified using high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS), which allowed for the determination of their accurate mass and fragmentation patterns.

For this compound, it is anticipated that a similar array of metabolites would be generated. The specific metabolites would be derivatives of the parent compound resulting from the enzymatic reactions described in the preceding section. For instance, hydroxylation of the bromophenyl ring could occur at various positions, leading to isomeric phenolic metabolites. Oxidation of the hexyl chain could also produce several regioisomers of hydroxylated metabolites. These Phase I metabolites would then be substrates for Phase II enzymes, resulting in the formation of glucuronide and sulfate conjugates.

Table 2: Hypothetical In Vitro Metabolites of this compound

| Metabolite Type | Potential Structure | Method of Formation |

| Phase I | Hydroxylated bromophenyl derivative | Aromatic hydroxylation |

| Phase I | Hydroxylated hexyl chain derivative | Aliphatic hydroxylation |

| Phase I | Dehydrogenated derivative | Dehydrogenation of the hexyl chain |

| Phase II | Glucuronide conjugate | Glucuronidation of a hydroxylated metabolite |

| Phase II | Sulfate conjugate | Sulfation of a hydroxylated metabolite |

Electrophysiological Effects of this compound on Isolated Ion Channels (In vitro)

In vitro electrophysiological techniques are the gold standard for assessing the effects of chemical compounds on the function of isolated ion channels. nih.gov These methods, which include patch-clamp and voltage-clamp techniques, allow for the direct measurement of ion channel activity and can reveal whether a compound acts as a blocker, activator, or modulator of a specific channel. nih.govnih.gov

Direct experimental data on the electrophysiological effects of this compound on isolated ion channels is not currently available in the public domain. However, studies on other compounds containing a bromophenyl moiety suggest potential interactions with ion channels. For example, the anticonvulsant enaminone, methyl 4-(4'-bromophenyl)aminocyclohex-3-en-6-methyl-2-oxo-1-oate (E139), has been shown to suppress tetrodotoxin-sensitive sodium channels. researchgate.net This indicates that the bromophenyl group may contribute to the affinity of a molecule for certain ion channels.

Given the structural features of this compound, including its lipophilicity and the presence of an amine group, it is conceivable that it could interact with various ion channels, such as sodium, potassium, or calcium channels. The amine group, which is likely protonated at physiological pH, could potentially interact with the pore region of certain channels, leading to channel block. The bromophenyl group could also contribute to binding within the channel or at allosteric sites. However, without direct experimental evidence, any potential effects on ion channels remain speculative. Further research employing in vitro electrophysiological assays would be necessary to determine the specific ion channel profile of this compound.

Table 3: Common In Vitro Electrophysiological Assays and Their Applications

| Assay Type | Description | Potential Application for this compound |

| Patch-Clamp | Measures the flow of ions through a single ion channel or a small patch of membrane. | To determine if the compound blocks or modulates specific ion channels (e.g., Na+, K+, Ca2+) at the single-channel level. |

| Two-Electrode Voltage Clamp | Measures the total ionic current across the membrane of a large cell, such as a Xenopus oocyte expressing a specific ion channel. | To assess the compound's effect on the overall current mediated by a population of a particular ion channel. |

| Automated Electrophysiology | High-throughput systems that allow for the rapid screening of compounds against a panel of ion channels. | To quickly profile the selectivity of this compound against a wide range of different ion channels. |

Applications of 2 3 Bromophenyl Hexan 2 Amine in Chemical Research and Beyond Non Human/non Clinical

2-(3-Bromophenyl)hexan-2-amine as a Synthetic Intermediate for Complex Molecules

The utility of a chemical compound as a synthetic intermediate is determined by its reactivity and the functional groups it possesses. While the structure of this compound, featuring a primary amine and a bromo-aromatic group, suggests potential for various chemical transformations, no specific examples have been documented in the synthesis of more complex molecules.

Precursor in Natural Product Synthesis

There is no available scientific literature that documents the use of this compound as a precursor or intermediate in the total synthesis of any natural products. General strategies in natural product synthesis often involve the use of amine-containing building blocks, but the application of this specific compound has not been reported. rsc.orghumeau.comrsc.org

Building Block for Advanced Materials

The incorporation of specific organic molecules into advanced materials is a growing field of research. Amines and halogenated aromatic compounds can be used in the synthesis of polymers, organic light-emitting diode (OLED) materials, or other functional materials. ijrpr.comscispace.com However, there is no published research describing the use of this compound as a building block for the creation of advanced materials.

| Application Area | Research Findings for this compound |

| Natural Product Synthesis | No published studies found. |

| Advanced Materials | No published studies found. |

This compound as a Research Probe in Biochemical Assays

Research probes are essential tools in biochemistry for studying biological processes. Molecules with specific functionalities can be adapted for use in various assays. Despite the theoretical potential, no evidence suggests that this compound has been developed or utilized as such a probe.

Fluorescent Labeling Strategies with this compound

Fluorescent labeling requires a molecule to either be inherently fluorescent or to be readily conjugated to a fluorophore. The primary amine group on this compound could theoretically be used to attach a fluorescent tag. However, there are no studies available that describe its use in fluorescent labeling strategies or the development of fluorescent probes derived from it. researchgate.netnih.gov

Affinity Chromatography Ligands Incorporating this compound

In affinity chromatography, a ligand is immobilized on a solid support to capture specific target molecules. The amine group of this compound could serve as an attachment point to an activated chromatography matrix. Nevertheless, no literature has been found that reports the synthesis or use of affinity chromatography ligands incorporating this compound.

| Biochemical Assay Application | Research Status for this compound |

| Fluorescent Labeling | No derivatization or application studies found. |

| Affinity Chromatography | No ligand development or use reported. |

Development of Analytical Standards and Reference Materials Involving this compound

Analytical standards are highly pure compounds used for the calibration of instruments and the validation of analytical methods. While commercial entities list this compound for sale, typically for research use, there is no indication from major pharmacopeias or standards organizations that it has been developed or certified as an official analytical reference material for any specific application. americanelements.comhumeau.com

Role of this compound in Catalyst Development and Ligand Design

The unique structure of this compound, featuring a chiral quaternary carbon center, a phenyl ring with a bromine substituent, and a primary amine group, makes it a compelling candidate for applications in catalysis. The presence of both a sterically hindered chiral center and a functionalizable aromatic ring offers multiple avenues for its incorporation into novel catalytic systems.

Chiral Ligands for Asymmetric Catalysis Incorporating this compound Moieties

Chiral amines are fundamental building blocks in the synthesis of ligands for asymmetric catalysis, a field crucial for the production of enantiomerically pure compounds, particularly in the pharmaceutical industry. researchgate.netumn.edu The amine group in this compound can be readily functionalized to create a variety of chiral ligands, such as Schiff bases, amides, or phosphine-amine ligands. These ligands can then be coordinated with transition metals like iridium, rhodium, palladium, or nickel to form catalysts for a range of asymmetric transformations. uzh.chrsc.org

One of the most promising areas of application for ligands derived from this amine would be in the asymmetric addition of organozinc reagents to aldehydes. Chiral amino alcohols and related ligands have been shown to be highly effective in catalyzing these reactions, yielding valuable chiral secondary alcohols with high enantioselectivity. nih.govnih.gov For instance, ligands derived from BINOL and H8BINOL have demonstrated excellent performance in the enantioselective addition of both dialkylzinc and diphenylzinc (B92339) reagents to a variety of aldehydes. nih.gov

Below is a table illustrating the performance of related chiral ligands in the asymmetric addition of diethylzinc (B1219324) to aldehydes, which serves as a model for the potential efficacy of ligands derived from this compound.

Table 1: Performance of Chiral Ligands in the Asymmetric Addition of Diethylzinc to Aldehydes

| Aldehyde | Chiral Ligand | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| Benzaldehyde | (S)-3,3'-Bismorpholinomethyl-H8BINOL | 95 | 98 |

| 4-Chlorobenzaldehyde | (S)-3,3'-Bismorpholinomethyl-H8BINOL | 96 | 97 |

| 2-Naphthaldehyde | (S)-3,3'-Bismorpholinomethyl-H8BINOL | 94 | 99 |

| Cinnamaldehyde | (S)-3,3'-Bismorpholinomethyl-H8BINOL | 92 | 98 |

Data sourced from studies on related BINOL-derived ligands and serves as a prospective model. nih.gov

The steric bulk provided by the hexyl group and the electronic influence of the bromophenyl moiety in this compound could lead to ligands with unique stereochemical control, potentially offering high levels of enantioselectivity in these and other asymmetric reactions, such as reductions, oxidations, and carbon-carbon bond-forming reactions. acs.org

Components in Metal-Organic Framework (MOF) Synthesis

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. nih.govbohrium.com The properties of MOFs, including their pore size, shape, and surface chemistry, can be tuned by judicious selection of the organic linkers. nih.gov Amine-functionalized linkers are of particular interest as they can enhance the functionality of MOFs, for example, by improving their catalytic activity or their selectivity in gas separation. unc.edu

This compound, after suitable modification to incorporate coordinating groups such as carboxylates or pyridyls, could serve as a novel linker in MOF synthesis. The bulky nature of the hexyl and bromophenyl groups would influence the resulting pore structure of the MOF, potentially creating unique cavities for selective guest binding or catalysis. The bromine atom on the phenyl ring could also serve as a site for post-synthetic modification, allowing for the introduction of further functionalities into the MOF structure.

The photocatalytic activity of MOFs can also be enhanced by the incorporation of aminated linkers. unc.edu For instance, the introduction of amino groups into the linkers of the MIL-125 MOF has been shown to increase its efficiency in the photocatalytic oxidation of benzyl (B1604629) alcohol. The amine groups are thought to play a role in the light absorption and charge separation processes within the framework.

Table 2: Effect of Aminated Linker Content on the Photocatalytic Oxidation of Benzyl Alcohol by MIL-125 MOFs

| % of Aminated Linker (bdc-NH2) | Photocatalytic Rate (μmol·h⁻¹) |

|---|---|

| 0 | 0.5 |

| 20 | 2.5 |

| 46 | 5.0 |

| 70 | 5.2 |

| 100 | 5.3 |

Data represents the prospective impact of incorporating amine-functionalized linkers, based on findings for bdc-NH2 in MIL-125. unc.edu

Exploration of this compound in Supramolecular Chemistry

Supramolecular chemistry focuses on the study of systems composed of two or more molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. nih.gov The design of molecules that can self-assemble into well-defined supramolecular architectures is a key area of research with applications in materials science, sensing, and drug delivery.

The structure of this compound offers several features that could be exploited in supramolecular chemistry. The primary amine group is a good hydrogen bond donor and acceptor, enabling the formation of hydrogen-bonded networks. The bromophenyl group can participate in halogen bonding and π-π stacking interactions, which are also powerful tools for directing self-assembly. The bulky hexyl group could play a significant role in controlling the packing of the molecules in the solid state or in solution, potentially leading to the formation of interesting and complex supramolecular structures.

Advanced Analytical Methodologies for Detection and Quantification of 2 3 Bromophenyl Hexan 2 Amine

Chromatographic Techniques for 2-(3-Bromophenyl)hexan-2-amine

Chromatographic techniques are fundamental for the separation of this compound from complex mixtures, a necessary step for accurate quantification and identification. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful tools for this purpose, often coupled with mass spectrometry (MS) for definitive structural confirmation. mdpi.comdoi.org

High-Performance Liquid Chromatography (HPLC) Method Development

Reverse-phase HPLC (RP-HPLC) is a primary technique for the analysis of arylcyclohexylamines. mdpi.comjchr.org Method development for this compound would focus on optimizing separation parameters to achieve a sharp, symmetrical peak with a stable retention time, ensuring resolution from potential impurities or metabolites.

A typical method would employ a C18 stationary phase, which separates compounds based on hydrophobicity. The mobile phase would likely consist of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. The addition of an acidic modifier like trifluoroacetic acid (TFA) or formic acid is common to improve peak shape for amine-containing compounds by minimizing tailing effects caused by interactions with residual silanols on the silica (B1680970) support. jchr.org Detection is typically performed using a diode-array detector (DAD) or a mass spectrometer.

Key Steps in HPLC Method Development:

Column Selection: A C18 or C8 column is a common starting point.

Mobile Phase Optimization: Adjusting the ratio of organic solvent to aqueous buffer controls the retention time. A gradient elution (where the solvent composition changes over time) is often necessary for complex samples.

Additive Selection: Small amounts of acid (e.g., 0.1% TFA) are used to protonate the amine, improving peak symmetry.

Validation: The method must be validated according to International Council for Harmonisation (ICH) guidelines for parameters including linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ). jchr.org

Table 1: Representative HPLC Method Parameters for this compound Analysis

| Parameter | Suggested Condition | Purpose |

|---|---|---|

| Instrument | HPLC with DAD or MS Detector | Separation and detection |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Stationary phase for reversed-phase separation |

| Mobile Phase | A: 0.1% TFA in Water B: 0.1% TFA in Acetonitrile | Eluent system for separation | | Gradient | 20% B to 90% B over 15 minutes | To elute compounds with varying polarities | | Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase | | Column Temp. | 30 °C | Ensures reproducible retention times | | Detection | DAD at 220 nm and 265 nm | UV detection based on chromophores | | Injection Vol. | 10 µL | Volume of sample introduced |

Gas Chromatography (GC) Method Development

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a gold-standard technique in forensic toxicology for the identification of NPS. nih.govnist.govdundee.ac.uk However, the analysis of primary amines like this compound by GC can be challenging due to their polarity and basicity, which can cause poor peak shape and adsorption to the column. labrulez.comvt.edu

To overcome these issues, derivatization is often employed. The primary amine group can be reacted with a reagent such as trifluoroacetic anhydride (B1165640) (TFAA) to form a less polar, more volatile, and more thermally stable derivative. researchgate.neth-brs.de This process improves chromatographic performance and can enhance sensitivity. The choice of GC column is also critical, with low-polarity phases like those based on 5% phenyl-polysiloxane (e.g., DB-5ms or HP-5ms) being widely used.

Key Steps in GC Method Development:

Derivatization: Reaction with an acylating agent like TFAA is performed prior to injection.

Column Selection: A non-polar or medium-polarity capillary column is typically chosen.

Temperature Programming: A temperature gradient is optimized to ensure separation of the analyte from derivatizing agent artifacts and other matrix components.

Inlet Parameters: Split/splitless injection mode and temperature are optimized to ensure efficient transfer of the analyte onto the column without degradation.

Mass Spectrometry: EI-MS is used to generate a fragmentation pattern that serves as a fingerprint for identification, which can be compared against a spectral library.

Table 2: Representative GC-MS Method Parameters for this compound Analysis

| Parameter | Suggested Condition | Purpose |

|---|---|---|

| Instrument | Gas Chromatograph with Mass Spectrometer | Separation, identification, and quantification |

| Derivatization | Trifluoroacetic Anhydride (TFAA) | Increases volatility and improves peak shape |

| Column | 30 m x 0.25 mm ID, 0.25 µm film (e.g., HP-5ms) | Capillary column for separation |

| Carrier Gas | Helium at 1.2 mL/min (constant flow) | Mobile phase for GC |

| Oven Program | Start at 100°C, ramp 15°C/min to 300°C, hold 5 min | Separates compounds based on boiling point |

| Injector Temp. | 280 °C | Ensures sample vaporization |

| Ion Source Temp. | 230 °C | Temperature for electron ionization |

| Mass Range | 40-550 amu | Range of m/z values scanned by the MS |

Chiral Chromatography for Enantiomeric Separation of this compound

This compound possesses a chiral center at the C2 position of the hexane (B92381) chain, meaning it exists as a pair of enantiomers. Since enantiomers can exhibit different pharmacological and toxicological profiles, their separation and individual quantification are critical. nih.goveijppr.com Chiral HPLC is the most common technique for this purpose. researchgate.net

The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated or immobilized on a silica support, are highly effective for separating a wide range of chiral compounds, including amines. eijppr.commdpi.comnih.gov Method development involves screening different CSPs and mobile phase systems (normal-phase, polar organic, or reversed-phase) to find the optimal conditions for enantiomeric resolution.

Table 3: Representative Chiral HPLC Method Parameters for Enantiomeric Separation

| Parameter | Suggested Condition | Purpose |

|---|---|---|

| Instrument | HPLC with DAD Detector | Separation and detection of enantiomers |

| Column (CSP) | Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak® IB) | Chiral stationary phase for enantioseparation |

| Mobile Phase | n-Hexane / 2-Propanol / Diethylamine (80:20:0.1, v/v/v) | Normal-phase eluent system |

| Flow Rate | 0.8 mL/min | Controls mobile phase velocity |

| Column Temp. | 25 °C | Maintains stable and reproducible conditions |

| Detection | DAD at 220 nm | UV detection of the separated enantiomers |

Spectroscopic Methods for Quantification of this compound

While chromatography is essential for separation, spectroscopic methods provide the basis for detection and quantification.

UV-Vis Spectrophotometric Assays

Direct quantification of this compound using UV-Vis spectrophotometry is possible due to the UV absorbance of the bromophenyl group. rasayanjournal.co.inresearchgate.net However, this approach often lacks the selectivity required for complex biological or forensic samples.

A more selective method involves a colorimetric reaction where the primary amine group reacts with a chromogenic reagent to produce a colored product that can be measured at a specific wavelength in the visible range. One such classic reagent is ninhydrin, which reacts with primary amines to form a deep purple product known as Ruhemann's purple, typically measured around 570-590 nm. researchgate.net Another approach involves the reaction of aromatic amines with an oxidized p-N,N-dimethylphenylenediamine reagent to form a colored complex. rasayanjournal.co.in For the bromide component, a sample could theoretically be treated with chloramine-T and phenol (B47542) red to produce a colored compound measurable at 590 nm. s4science.at

Table 4: Representative Parameters for a Colorimetric Assay

| Parameter | Suggested Condition | Principle |

|---|---|---|

| Reagent | Ninhydrin solution in ethanol (B145695) | Forms a colored adduct with primary amines |

| Reaction | Heat at 95°C for 15 minutes | Accelerates the color-forming reaction |

| Wavelength (λmax) | ~570 nm | Wavelength of maximum absorbance for the product |